Benzyldimethyltetradecylammonium chloride dihydrate
Overview
Description
Benzyldimethyltetradecylammonium chloride dihydrate, also known as N,N-dimethyl-N-tetradecyl-benzenemethanaminium chloride dihydrate, is a quaternary ammonium compound . It is a general cationic surfactant and is also used as a phase transfer catalyst .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: CH3(CH2)13N (Cl) (CH3)2CH2C6H5 · 2H2O . The compound has a molecular weight of 404.07 .Chemical Reactions Analysis
This compound is utilized as a phase transfer catalyst in organic reactions . It has been used in the preparation of mixed micelle with tetradecyltrimethylammonium (TTAB) and tetradecyltriphenylphosphonium bromides .Physical and Chemical Properties Analysis
This compound is a white to off-white crystalline powder . It has a melting point of 63-65 °C . It is soluble in water .Scientific Research Applications
1. Mass Spectrometry and Quantitative Analysis
Benzyldimethyltetradecylammonium chloride (BDTA) is used in mass spectrometry for quantitative analysis. BDTA, under fast atom bombardment (FAB) conditions, produces abundant [M-Cl]+ species that are amenable to precise and accurate determination in various concentrations (Alberti et al., 1984).
2. Medical Research Models
In medical research, BDTA has been used to create amyenteric models in animals. For instance, it has been injected in opossums to study early events in the creation of an amyenteric opossum model of achalasia, contributing to our understanding of gastrointestinal disorders (Singaram et al., 1996).
3. Biodegradation and Environmental Impact
BDTA's impact on animal cells and its biodegradation process has been studied. Its toxicity and the efficacy of aerobic bacterial granules in breaking down BDTA and other ionic liquids have been evaluated, highlighting its environmental implications (Thamke et al., 2019).
4. Adsorption and Removal Processes
Research includes the use of activated carbon cloth for the adsorption and removal of BDTA from aqueous solutions. This study provides insights into the adsorption behaviors and efficiency of different materials in removing such compounds (Duman & Ayranci, 2010).
5. Application in Cellulose Functionalization
BDTA is used as a solvent in cellulose functionalization, showcasing its utility in polymer science and material engineering. This application demonstrates the versatility of BDTA in different scientific domains (Heinze et al., 2005).
6. Nanoparticle Stabilization
The stabilization of gold nanoparticles by BDTA has been studied. BDTA shows long-term stabilization capabilities for gold nanoparticles, an important aspect in the field of nanotechnology and materials science (Farren-Dai et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Benzyldimethyltetradecylammonium chloride dihydrate is a general cationic surfactant . It is also used as a phase transfer catalyst . .
Mode of Action
As a cationic surfactant, this compound can interact with various substances, altering their solubility and facilitating their transfer between different phases . This property is particularly useful in its role as a phase transfer catalyst, where it can enhance the efficiency of certain chemical reactions .
Biochemical Pathways
As a phase transfer catalyst, it is known to be involved in the synthesis of triazine-containing fluoropolymers with linear dielectric properties .
Result of Action
As a cationic surfactant and phase transfer catalyst, it is likely to influence the properties of other substances at the molecular level, potentially affecting their behavior within cellular environments .
Biochemical Analysis
Biochemical Properties
As a cationic surfactant, it may interact with negatively charged biomolecules, potentially influencing their structure and function .
Cellular Effects
As a cationic surfactant, it may interact with cell membranes, potentially affecting their permeability and function .
Molecular Mechanism
As a cationic surfactant, it may interact with various biomolecules, potentially affecting their structure and function .
Dosage Effects in Animal Models
Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Properties
IUPAC Name |
benzyl-dimethyl-tetradecylazanium;chloride;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;;;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H;2*1H2/q+1;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPZVNXGKBIJBW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046606 | |
Record name | Benzyldimethyltetradecylammonium chloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147228-81-7 | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride, dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147228817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyldimethyltetradecylammonium chloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyldimethyltetradecylammonium chloride dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.